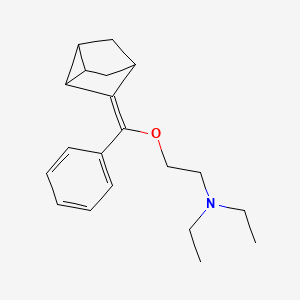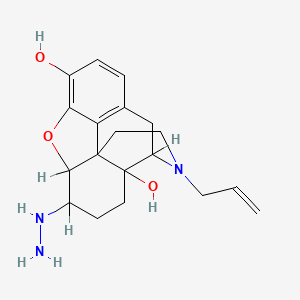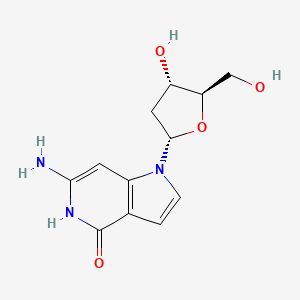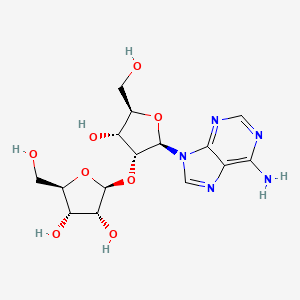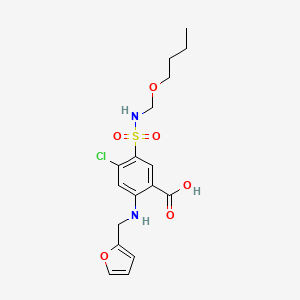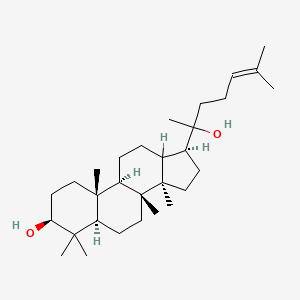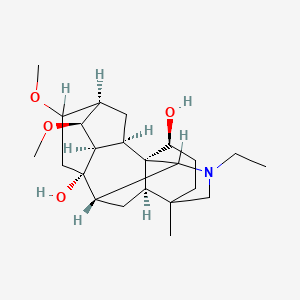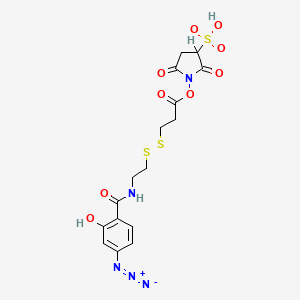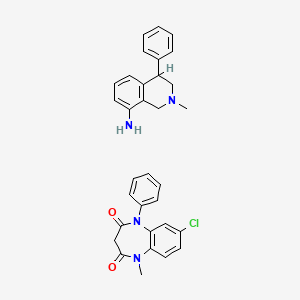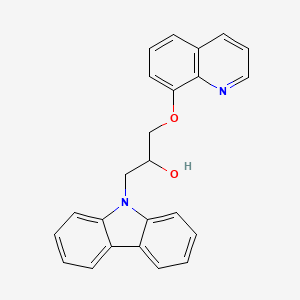![molecular formula C27H24ClN3O5S B1230155 6-Chloro-3-[5-(2,5-dimethoxyphenyl)-1-methylsulfonyl-3-pyrazolidinylidene]-4-phenyl-2-quinolinone](/img/structure/B1230155.png)
6-Chloro-3-[5-(2,5-dimethoxyphenyl)-1-methylsulfonyl-3-pyrazolidinylidene]-4-phenyl-2-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3-[5-(2,5-dimethoxyphenyl)-1-methylsulfonyl-3-pyrazolidinylidene]-4-phenyl-2-quinolinone is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Properties
The compound "6-Chloro-3-[5-(2,5-dimethoxyphenyl)-1-methylsulfonyl-3-pyrazolidinylidene]-4-phenyl-2-quinolinone" and its derivatives have been studied for their synthesis and antioxidant properties. In a study by Hassan et al. (2017), a series of novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones were synthesized, showing that some of these compounds exhibited higher antioxidant activities than the standard antioxidant. This study indicates the potential of such compounds in antioxidant applications (Hassan, Abdel‐kariem, & Ali, 2017).
Farnesyl Protein Transferase Inhibition
Another significant application of this compound is in the inhibition of farnesyl protein transferase, which plays a role in cancer treatment. Venet et al. (2003) discussed the compound R115777, a potent and selective inhibitor of farnesyl protein transferase, demonstrating significant antitumor effects in vivo after oral administration in mice (Venet, End, & Angibaud, 2003).
Novel Heterocyclic Compound Synthesis
The compound has also been used in the synthesis of novel heterocyclic compounds. Dai, Wong, and Virgil (1998) achieved the synthesis of quinazolinone atropisomeric phosphine ligands, providing insights into the versatility of this compound in creating new chemical structures (Dai, Wong, & Virgil, 1998).
Application in Lubricating Grease Antioxidants
A study by Hussein, Ismail, and El-Adly (2016) explored the use of 4-hydroxy quinolinone derivatives, including this compound, as antioxidants in lubricating greases. They investigated the efficiency of these compounds in reducing oxidation, demonstrating their potential in industrial applications (Hussein, Ismail, & El-Adly, 2016).
Cardiac Stimulant Activity
Alabaster et al. (1989) synthesized and evaluated a series of quinolinone derivatives for their cardiotonic activity. They found that certain derivatives showed significant inotropic effects, indicating potential use in heart failure treatment (Alabaster et al., 1989).
Eigenschaften
Produktname |
6-Chloro-3-[5-(2,5-dimethoxyphenyl)-1-methylsulfonyl-3-pyrazolidinylidene]-4-phenyl-2-quinolinone |
|---|---|
Molekularformel |
C27H24ClN3O5S |
Molekulargewicht |
538 g/mol |
IUPAC-Name |
6-chloro-3-[3-(2,5-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C27H24ClN3O5S/c1-35-18-10-12-24(36-2)20(14-18)23-15-22(30-31(23)37(3,33)34)26-25(16-7-5-4-6-8-16)19-13-17(28)9-11-21(19)29-27(26)32/h4-14,23H,15H2,1-3H3,(H,29,32) |
InChI-Schlüssel |
XQUUEDZHVNSTCV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=NN2S(=O)(=O)C)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=NN2S(=O)(=O)C)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl (2'S,4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methylspiro[2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,3'-oxirane]-2'-carboxylate](/img/structure/B1230075.png)

